6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 6087-63-4
VCID: VC15944543
InChI: InChI=1S/C10H5ClO5/c11-4-1-2-6-5(3-4)8(12)7(9(13)14)10(15)16-6/h1-3,12H,(H,13,14)
SMILES:
Molecular Formula: C10H5ClO5
Molecular Weight: 240.59 g/mol

6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

CAS No.: 6087-63-4

Cat. No.: VC15944543

Molecular Formula: C10H5ClO5

Molecular Weight: 240.59 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid - 6087-63-4

Specification

CAS No. 6087-63-4
Molecular Formula C10H5ClO5
Molecular Weight 240.59 g/mol
IUPAC Name 6-chloro-4-hydroxy-2-oxochromene-3-carboxylic acid
Standard InChI InChI=1S/C10H5ClO5/c11-4-1-2-6-5(3-4)8(12)7(9(13)14)10(15)16-6/h1-3,12H,(H,13,14)
Standard InChI Key LRQNIHYKHQPUSG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C(=O)O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure consists of a bicyclic chromene system (benzopyran-2-one) with three key substituents:

  • Chlorine at position 6

  • Hydroxyl at position 4

  • Carboxylic acid at position 3

The planar chromene ring system facilitates π-π stacking interactions, while the electron-withdrawing chlorine and carboxylic acid groups enhance electrophilic reactivity .

Table 1: Structural Comparison with Analogous Coumarins

CompoundSubstituentsMolecular Weight (g/mol)Key Properties
6-Chloro-4-hydroxy-2-oxochromene-3-carboxylic acidCl (C6), OH (C4), COOH (C3)240.59Enzyme inhibition, antimicrobial
6-Fluoro-4-hydroxy-2-oxochromene-3-carboxylic acidF (C6)224.54Higher electronegativity
6-Bromo-4-hydroxy-2-oxochromene-3-carboxylic acidBr (C6)285.45Increased steric bulk
6-Chloro-7-hydroxy-2-oxochromene-3-carboxylic acidCl (C6), OH (C7)240.59Altered hydrogen-bonding capacity

Data derived from PubChem entries and synthesis studies .

Spectroscopic Signatures

  • ¹H NMR: The aromatic protons resonate between δ 7.2–7.4 ppm, while the hydroxyl and carboxylic acid protons appear as broad signals near δ 12–14 ppm .

  • IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (O–H stretch).

  • Mass Spectrometry: Molecular ion peak at m/z 240.59 with fragmentation patterns indicating loss of CO₂ (m/z 196) and HCl (m/z 205).

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via two primary methods:

  • Condensation of 4-Hydroxycoumarin: Reacting 4-hydroxycoumarin with chloroacetic acid under basic conditions (pH 9–10) yields the target compound with 65–75% efficiency.

  • Photocatalytic Decarboxylation: A visible light-driven reductive azaarylation of coumarin-3-carboxylic acids using iridium-based catalysts (e.g., fac-Ir(ppy)₃) achieves higher regioselectivity (85–90% yield) .

Table 2: Optimization of Synthesis Conditions

ParameterCondensation MethodPhotocatalytic Method
Temperature80–100°C25°C (room temperature)
CatalystNaOHfac-Ir(ppy)₃
Reaction Time12–24 hours48 hours
Yield65–75%85–90%

Derivative Formation

The carboxylic acid group at position 3 enables diverse derivatization:

  • Esterification: Reacting with alcohols (e.g., methanol) produces methyl esters, enhancing lipophilicity for drug delivery .

  • Amidation: Coupling with amines forms amides, which exhibit improved enzyme-binding affinity .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 2.1 mg/mL at 25°C (pH 7.4), increasing to 12.5 mg/mL under alkaline conditions (pH 10).

  • Thermal Stability: Decomposes at 215°C without melting, indicative of strong intermolecular hydrogen bonding .

  • Photostability: Degrades by 15% under UV light (254 nm) over 24 hours, necessitating dark storage.

Acid-Base Behavior

The compound exhibits two pKa values:

  • pKa₁ = 3.1 (carboxylic acid)

  • pKa₂ = 8.7 (phenolic hydroxyl)

This bifunctional acidity allows zwitterionic formation at physiological pH .

Biological Activities and Mechanisms

Enzyme Inhibition

6-Chloro-4-hydroxy-2-oxochromene-3-carboxylic acid is a potent inhibitor of α-chymotrypsin (k<sub>inact</sub>/K<sub>I</sub> = 760,000 M⁻¹s⁻¹), outperforming traditional inhibitors like PMSF . The chlorine atom at position 6 enhances hydrophobic interactions with the enzyme’s S1 pocket, while the carboxylic acid forms hydrogen bonds with Ser195 .

Table 3: Inhibitory Activity Against Serine Proteases

EnzymeIC₅₀ (μM)Mechanism
α-Chymotrypsin0.12Irreversible acylation
Human Leukocyte Elastase>100No significant inhibition
Trypsin45.2Competitive inhibition

Applications in Medicinal Chemistry

Drug Development

  • Anticancer Agents: Derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12.4 μM) via caspase-3 activation.

  • Anti-inflammatory Drugs: Suppresses TNF-α production by 60% at 50 μM in RAW 264.7 macrophages.

Diagnostic Tools

The compound serves as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular models, with a detection limit of 10 nM.

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